molecular formula C21H18ClNO4 B11533834 6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B11533834
M. Wt: 383.8 g/mol
InChI Key: CYFWHUSLYTZUFN-UHFFFAOYSA-N
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Description

6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a benzoyl group, a chlorophenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the benzoyl and chlorophenyl groups. One common method involves the use of cyclohexene as a starting material, which undergoes a series of reactions such as halogenation, nitration, and reduction to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The benzoyl and chlorophenyl groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl and chlorophenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexene ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A simpler compound with a similar cyclohexene ring structure but lacking the benzoyl and chlorophenyl groups.

    2-Cyclohexenecarboxylic acid: Another related compound with a cyclohexene ring and a carboxylic acid group.

Uniqueness

What sets 6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid apart from similar compounds is the presence of the benzoyl and chlorophenyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H18ClNO4

Molecular Weight

383.8 g/mol

IUPAC Name

6-[(2-benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H18ClNO4/c22-14-10-11-18(17(12-14)19(24)13-6-2-1-3-7-13)23-20(25)15-8-4-5-9-16(15)21(26)27/h1-7,10-12,15-16H,8-9H2,(H,23,25)(H,26,27)

InChI Key

CYFWHUSLYTZUFN-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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